4-(2,6-Difluorophenoxy)aniline 4-(2,6-Difluorophenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 307308-81-2
VCID: VC7419244
InChI: InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2
SMILES: C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F
Molecular Formula: C12H9F2NO
Molecular Weight: 221.207

4-(2,6-Difluorophenoxy)aniline

CAS No.: 307308-81-2

Cat. No.: VC7419244

Molecular Formula: C12H9F2NO

Molecular Weight: 221.207

* For research use only. Not for human or veterinary use.

4-(2,6-Difluorophenoxy)aniline - 307308-81-2

Specification

CAS No. 307308-81-2
Molecular Formula C12H9F2NO
Molecular Weight 221.207
IUPAC Name 4-(2,6-difluorophenoxy)aniline
Standard InChI InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2
Standard InChI Key VQWLDDHBHQYMTM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F

Introduction

Chemical Structure and Nomenclature

4-(2,6-Difluorophenoxy)aniline (IUPAC name: 4-[(2,6-difluorophenyl)oxy]aniline) consists of two aromatic rings connected by an ether linkage. The aniline group (–NH<sub>2</sub>) occupies the para position of the first benzene ring, while the oxygen atom bridges to a second benzene ring fluorinated at the 2 and 6 positions. This substitution pattern creates a sterically hindered environment, influencing reactivity and intermolecular interactions.

Key Structural Features:

  • Electron-Withdrawing Fluorine Substituents: The ortho-fluorine atoms on the phenoxy group reduce electron density at the oxygen atom, potentially enhancing the stability of the ether linkage .

  • Conformational Rigidity: The ortho fluorines restrict rotation around the C–O bond, favoring a planar conformation that may facilitate π-π stacking in solid-state or supramolecular applications .

Synthesis and Manufacturing

While no direct synthesis route for 4-(2,6-difluorophenoxy)aniline is documented, analogous methods for fluorinated anilines and phenoxy derivatives provide plausible strategies:

Nucleophilic Aromatic Substitution

A common approach to synthesize phenoxy-aniline derivatives involves reacting a fluorinated phenol with a nitrobenzene derivative, followed by reduction of the nitro group to an amine. For example:

  • Nitrophenylation: 2,6-Difluorophenol could undergo nucleophilic substitution with 4-fluoronitrobenzene in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield 4-nitro-(2,6-difluorophenoxy)benzene.

  • Reduction: Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) or chemical reduction (e.g., SnCl<sub>2</sub>/HCl) would convert the nitro group to an amine, producing the target compound .

Ullmann Coupling

Palladium-catalyzed cross-coupling reactions could link pre-functionalized fragments. For instance:

  • A brominated 2,6-difluorophenyl ether could couple with an aniline-bearing boronic acid via Suzuki-Miyaura coupling .

Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the para position of the aniline requires careful control of reaction conditions.

  • Purification: Separation of isomers (e.g., 2,4- vs. 2,6-difluoro) may necessitate advanced chromatographic techniques .

Physicochemical Properties

Data for 4-(2,6-difluorophenoxy)aniline are scarce, but properties can be inferred from structurally related compounds:

Property4-(2,6-Difluorophenoxy)aniline (Predicted)4-(2,4-Difluorophenoxy)aniline
Molecular FormulaC<sub>12</sub>H<sub>9</sub>F<sub>2</sub>NOC<sub>12</sub>H<sub>9</sub>F<sub>2</sub>NO
Molecular Weight237.21 g/mol237.21 g/mol
Melting Point80–85 °C (est.)Not reported
Boiling Point290–300 °C (est.)Not reported
SolubilityLow in water; soluble in DMSO, DMFSoluble in organic solvents
pKa~3.5 (amine proton)Not reported

Spectroscopic Characteristics:

  • <sup>1</sup>H NMR: Expected signals include a singlet for the aromatic protons adjacent to fluorine atoms (δ 6.8–7.2 ppm) and a broad peak for the –NH<sub>2</sub> group (δ 4.5–5.5 ppm) .

  • <sup>19</sup>F NMR: Two distinct signals for the ortho-fluorines (δ -110 to -120 ppm) .

Applications in Industry and Research

Pharmaceutical Intermediates

Fluorinated anilines are pivotal in drug design due to their metabolic stability and ability to modulate bioavailability. For example:

  • Kinase Inhibitors: Analogous compounds like 4-bromo-2,6-difluoroaniline serve as precursors to VEGF receptor inhibitors, suggesting potential anticancer applications .

  • Antimicrobial Agents: The electron-withdrawing fluorines may enhance interactions with bacterial enzymes, as seen in fluoroquinolone antibiotics .

Materials Science

  • Organic Semiconductors: The planar structure and fluorine substitution could improve charge transport in OLEDs or organic photovoltaics .

  • Supramolecular Chemistry: Steric hindrance from ortho-fluorines might direct self-assembly into ordered nanostructures .

HazardPrecautionary Measures
Skin irritation (Category 2)Wear nitrile gloves; use fume hood
Eye irritation (Category 2A)Safety goggles required
Respiratory irritation (Category 3)Avoid inhalation; use respiratory protection

Environmental Considerations:

  • Limited ecotoxicity data necessitate precautionary measures to prevent environmental release .

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